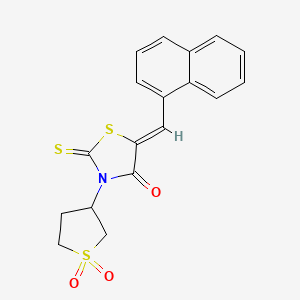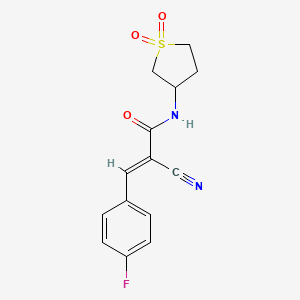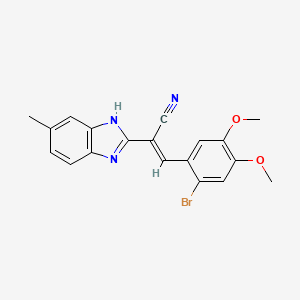
2,7-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine
Übersicht
Beschreibung
2,7-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtypes kainate and AMPA. DMQX has been widely used in scientific research to investigate the role of these receptors in various physiological and pathological processes.
Wirkmechanismus
2,7-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine acts as a competitive antagonist of kainate and AMPA receptors. It binds to the receptor in a non-competitive manner, blocking the ion channel and preventing the influx of calcium ions into the cell. This leads to a decrease in the excitatory postsynaptic potential and a reduction in neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to reduce the frequency and amplitude of excitatory postsynaptic potentials in hippocampal neurons. This compound has also been shown to reduce the severity of seizures in animal models of epilepsy. In addition, this compound has been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2,7-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine has several advantages for lab experiments. It is a highly potent and selective antagonist of kainate and AMPA receptors, making it a valuable tool for investigating the role of these receptors in various physiological and pathological processes. In addition, this compound has a long half-life, allowing for prolonged exposure to the drug. However, this compound also has some limitations. It can be toxic at high concentrations and can have off-target effects on other receptors. Therefore, careful dose-response experiments are necessary to ensure that the effects observed are specific to kainate and AMPA receptors.
Zukünftige Richtungen
There are several future directions for research on 2,7-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine. One area of interest is the role of kainate and AMPA receptors in pain processing. This compound has been shown to reduce pain in animal models, suggesting that these receptors may be potential targets for pain relief. Another area of interest is the development of more selective and potent antagonists of kainate and AMPA receptors. Finally, the use of this compound in combination with other drugs may provide new insights into the role of these receptors in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
2,7-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine has been widely used in scientific research to investigate the role of kainate and AMPA receptors in various physiological and pathological processes. For example, this compound has been used to study the role of kainate receptors in synaptic plasticity, learning, and memory. This compound has also been used to investigate the role of AMPA receptors in epilepsy, stroke, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2,7-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydroquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-12-4-7-15(8-5-12)20-18-11-14(3)19-17-10-13(2)6-9-16(17)18/h4-10,14,18-20H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFKIUGLLHVTSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(N1)C=C(C=C2)C)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[4-(2,5-dimethoxybenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole](/img/structure/B3896288.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3896293.png)
![3-[5-(4-chlorophenyl)-2-furyl]-1-(4-nitrophenyl)-2-propen-1-one](/img/structure/B3896311.png)


![5-bromo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3896323.png)
![N-[1-(1-azepanylcarbonyl)-2-(3,4-dimethoxyphenyl)vinyl]-4-tert-butylbenzamide](/img/structure/B3896327.png)
![3,5-dimethyl-1-[(2-naphthyloxy)acetyl]-1H-pyrazole](/img/structure/B3896341.png)
![5-amino-3-[2-(3-bromo-5-ethoxy-4-methoxyphenyl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3896356.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B3896362.png)


![2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3896370.png)
